![molecular formula C11H10BrN3O2S B2535618 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide CAS No. 1340791-61-8](/img/structure/B2535618.png)
2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
While the exact molecular structure of “2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide” is not available, similar compounds like “2-(3-Bromophenyl)pyridine” have a molecular formula of C11H8BrN .Scientific Research Applications
Enantioselective Synthesis
A facile and efficient enantioselective bromoaminocyclization of unsaturated sulfonamides using an amino-thiocarbamate catalyst has been developed, producing a range of enantioenriched pyrrolidines with up to 99% yield and 99% ee. This method allows for the preparation of corresponding lactams through oxidation processes, indicating its potential application in the synthesis of complex organic molecules (Zhou, Chen, Tan, & Yeung, 2011).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole highlighted the development of compounds with significant antimicrobial properties. This includes the synthesis of various derivatives through reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide, demonstrating the broad potential of sulfonamide derivatives in antimicrobial drug development (El‐Emary, Al-muaikel, & Moustafa, 2002).
Structural Characterisation of Metal Complexes
The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the isolation and structural characterization of metal complexes containing sulfonamide derivatives. This research provides insights into the applications of sulfonamide derivatives in the development of metal-organic frameworks and coordination chemistry, potentially useful for catalysis and materials science (Sousa et al., 2001).
properties
IUPAC Name |
2-(3-bromoanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-8-3-1-4-9(7-8)15-11-10(18(13,16)17)5-2-6-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGDLBSTJWUUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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